Home > Products > Screening Compounds P116817 > 21-Desisobutyryl-21-cyclohexanoyl Ciclesonide
21-Desisobutyryl-21-cyclohexanoyl Ciclesonide -

21-Desisobutyryl-21-cyclohexanoyl Ciclesonide

Catalog Number: EVT-15431022
CAS Number:
Molecular Formula: C35H48O7
Molecular Weight: 580.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

21-Desisobutyryl-21-cyclohexanoyl Ciclesonide is a derivative of Ciclesonide, a glucocorticoid medication primarily used for treating asthma and allergic rhinitis. The compound is notable for its enhanced pharmacological activity compared to its parent compound, Ciclesonide. It is classified as a steroid, specifically within the group of glucocorticoids, which are known for their anti-inflammatory properties.

Source

Ciclesonide was first patented in 1990 and gained approval for medical use in 2005. It is marketed under various brand names, including Alvesco and Omnaris. The active metabolite, 21-desubutyryl Ciclesonide, exhibits significantly higher affinity for the glucocorticoid receptor than Ciclesonide itself, making it an important compound in therapeutic applications .

Classification
  • Type: Small Molecule
  • Class: Glucocorticoids
  • Chemical Formula: C32H44O7
  • CAS Number: 126544-47-6
  • DrugBank Accession Number: DB01410 .
Synthesis Analysis

Methods

The synthesis of 21-desisobutyryl-21-cyclohexanoyl Ciclesonide involves several chemical reactions starting from 16-alpha-hydroxyprednisolone. A notable method utilizes acidic ionic liquids as both solvent and catalyst, which enhances reaction efficiency and reduces waste.

Technical Details

  1. Starting Materials:
    • 16-alpha-hydroxyprednisolone
    • Isobutyric anhydride
    • Cyclohexanal
  2. Reaction Conditions:
    • Temperature: 10°C to 100°C
    • Reaction monitoring through Thin Layer Chromatography (TLC)
  3. Post-Reaction Processing:
    • Extraction with toluene
    • Washing with distilled water
    • Concentration under reduced pressure to yield the final product .
Molecular Structure Analysis

Structure

The molecular structure of 21-desisobutyryl-21-cyclohexanoyl Ciclesonide can be represented by the following details:

  • IUPAC Name: 2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-8-yl]-2-oxoethyl 2-methylpropanoate.

Data

  • Molecular Weight: 540.697 g/mol
  • SMILES Notation: The simplified molecular-input line-entry system representation provides a way to encode the structure in a text format .
Chemical Reactions Analysis

Reactions

The primary chemical reaction of interest involves the hydrolysis of Ciclesonide to form its active metabolite, 21-desisobutyryl Ciclesonide. This reaction is facilitated by enzymatic processes in the body following intranasal administration.

Technical Details

  1. Enzymatic Hydrolysis:
    • Occurs primarily in the nasal mucosa.
    • Converts Ciclesonide into its active form with significantly increased glucocorticoid receptor affinity.
  2. Reactivity:
    • The compound exhibits stability under physiological conditions but may undergo further metabolic transformations leading to various metabolites .
Mechanism of Action

Process

The mechanism of action of 21-desisobutyryl-21-cyclohexanoyl Ciclesonide involves binding to glucocorticoid receptors in target cells:

  1. Receptor Binding: The compound binds with high affinity to the glucocorticoid receptor.
  2. Gene Regulation: This binding activates or represses transcription of genes involved in inflammatory responses.
  3. Cellular Effects: Results in decreased production of pro-inflammatory cytokines and mediators such as histamines and leukotrienes.

Data

The pharmacokinetics indicate that after administration, desisobutyryl Ciclesonide achieves significant serum concentrations that correlate with its therapeutic effects against allergic inflammation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and acetone but has limited solubility in water.

Chemical Properties

Relevant Data or Analyses

Physical characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized compounds .

Applications

Scientific Uses

21-desisobutyryl-21-cyclohexanoyl Ciclesonide is primarily utilized in:

  1. Therapeutic Applications:
    • Treatment of asthma and allergic rhinitis due to its potent anti-inflammatory properties.
  2. Research Applications:
    • Investigating glucocorticoid receptor signaling pathways.
    • Studying the pharmacokinetics and dynamics of glucocorticoids in various formulations.
  3. Clinical Research:
    • Evaluating efficacy and safety profiles in diverse patient populations .
Introduction to Des-CIC as a Novel Glucocorticoid Receptor (GR) Modulator

Historical Context of Glucocorticoid Prodrug Development in Neonatal Pulmonology

The evolution of inhaled corticosteroids for respiratory pathologies has been driven by the imperative to enhance therapeutic precision while minimizing systemic exposure. Ciclesonide (CIC) emerged as a pivotal advancement in this trajectory, engineered as an inactive prodrug requiring enzymatic activation by airway-specific carboxylesterases. This design capitalizes on localized metabolic conversion to its active metabolite, desisobutyryl-ciclesonide (des-CIC), within pulmonary tissues [1] [3]. The mechanistic rationale stems from the high expression of carboxylesterases in the respiratory epithelium, which hydrolyzes CIC’s isobutyryl ester moiety, yielding des-CIC—a potent glucocorticoid receptor (GR) agonist with 100-fold greater receptor affinity than its parent compound [1] [4].

This prodrug strategy addressed a critical limitation of earlier glucocorticoids like dexamethasone (DEX), which exerted indiscriminate systemic effects due to unmodulated bioavailability. Neonatal pulmonology, particularly bronchopulmonary dysplasia (BPD) treatment, demands compounds with minimized extra-pulmonary activity due to the vulnerability of developing organs to glucocorticoid-mediated disruptions in growth and neurodevelopment [3] . The intrinsic property of des-CIC to undergo reversible fatty acid esterification (e.g., conjugation with oleic or palmitic acid) further refined its pharmacokinetic profile, prolonging lung residency while limiting systemic circulation [1] [8].

Table 1: Evolution of Glucocorticoid Prodrugs for Respiratory Therapeutics

CompoundProdrug Activation SiteActive MetaboliteKey Metabolic Transformation
CiclesonideAirway epitheliumDes-CICEsterase hydrolysis (isobutyryl group removal)
Des-CICIntracellular compartmentDes-CIC fatty acid estersReversible C21-OH esterification
21-Desisobutyryl-21-cyclohexanoyl Ciclesonide*Target tissue (hypothesized)Not applicableEngineered resistance to esterase hydrolysis

  • Derivative discussed in Section 1.2

Rationale for 21-Desisobutyryl-21-cyclohexanoyl Ciclesonide as a Metabolically Optimized Ciclesonide Derivative

21-Desisobutyryl-21-cyclohexanoyl Ciclesonide (abbreviated herein as Des-CIC-CyHex) represents a deliberate structural modification of des-CIC, designed to overcome inherent metabolic vulnerabilities while amplifying tissue selectivity. This derivative replaces the labile ester group at the C21 position with a cyclohexanoyl moiety, a bulkier and more hydrophobic substituent [5] [9]. The chemical rationale stems from two established properties of glucocorticoid pharmacology:

  • Enhanced Lipophilicity: The cyclohexanoyl group increases molecular weight (580.76 g/mol vs. des-CIC’s 470.61 g/mol) and logP, promoting partitioning into lipid membranes and intracellular depots [5] [9].
  • Steric Hindrance of Premature Hydrolysis: Unlike the native C21-OH of des-CIC, which readily undergoes esterification with endogenous fatty acids or enzymatic cleavage, the cyclohexanoyl ester is predicted to resist carboxylesterase activity. This extends the compound’s half-life within target cells [5] [8].

Des-CIC-CyHex is identified as a defined impurity or derivative in pharmacopeial standards (CAS 1005416-98-7), underscoring its relevance in analytical and developmental contexts [5] [9]. Its metabolic stability was inferred from studies on related structures; des-CIC’s susceptibility to hepatic CYP3A4-mediated metabolism contrasts with the anticipated resilience of the cyclohexanoyl-modified analogue due to steric constraints on enzyme binding [4] [8]. Crucially, this modification preserves the essential pharmacophore for GR binding: the Δ1,4-3-keto group and 11β-hydroxyl configuration remain intact, as confirmed by molecular characterization data [5] [9].

Table 2: Structural and Physicochemical Comparison of Ciclesonide Derivatives

ParameterDes-CIC21-Desisobutyryl-21-cyclohexanoyl Ciclesonide
Molecular FormulaC₂₈H₃₈O₆C₃₅H₄₈O₇
Molecular Weight (g/mol)470.61580.76
Key C21 Functional Group-OH-OCOC₆H₁₁ (cyclohexanoyl ester)
*Theoretical logP~3.5~5.8
Primary Metabolic FateFatty acid esterification / CYP3A4 oxidationResistance to hydrolysis (predicted)
*Calculated values based on structural descriptors

Mechanistic Hypotheses for Tissue-Specific GR Targeting

The tissue-selective activity of Des-CIC-CyHex is theorized to operate through three interconnected biological mechanisms:

  • Differential Esterase Expression & Access:Carboxylesterases (CES1, CES2) exhibit compartmentalized abundance, with high activity in lung epithelium (type II alveolar cells, bronchial epithelium) and nasal mucosa versus low activity in systemic circulation and neural tissues [1] [3]. Des-CIC-CyHex’s cyclohexanoyl group is engineered for resistance to these enzymes, preventing rapid systemic deactivation. However, its retention within cells expressing high esterase loads (e.g., pneumocytes) allows sustained intracellular accumulation via trapping as hydrophobic complexes or slow hydrolysis to an active acid form. Evidence from precision-cut lung slices shows that des-CIC analogues accumulate and form reversible fatty acid conjugates (e.g., oleate) for >24 hours, acting as a reservoir for gradual GR engagement [1] [8].

  • GR Super-Agonism via Allosteric Modulation:Recent structural analyses reveal that des-CIC acts as a "super-agonist" of GR, inducing a ligand-binding domain (LBD) conformation distinct from dexamethasone. Molecular dynamics simulations demonstrate that des-CIC stabilizes unique helices 3, 5, and 12 orientations within the GR LBD, enhancing recruitment of coactivator peptides like TIF2 and SRC-1 [8]. Des-CIC-CyHex, by virtue of its C21 modification, is predicted to amplify this effect. The bulky cyclohexanoyl group may impose additional steric constraints, altering the dynamics of the activation function-2 (AF-2) surface and favoring interactions with tissue-specific coregulators in lung fibroblasts and epithelial cells. Transcriptomic studies in neonatal rat lung fibroblasts confirm that des-CIC induces a unique, GR-dependent gene expression profile (e.g., Fkbp5, Crispld2, Tgm2) distinct from DEX, driving extracellular matrix remodeling without proliferative suppression [8].

  • Protein Binding-Driven Systemic Sequestration:Like des-CIC, Des-CIC-CyHex exhibits near-complete (>99%) plasma protein binding, primarily to corticosteroid-binding globulin (CBG) and albumin [4] [8]. This restricts free fraction availability in systemic circulation. Crucially, the higher lipophilicity of the cyclohexanoyl derivative favors partitioning into lipid membranes of lung cells over aqueous plasma. In vitro data using alveolar type II cells (A549) show rapid intracellular uptake of ciclesonide analogues within minutes, with concentrations persisting for 24+ hours post-washout [1]. This creates a pharmacokinetic "sink" effect in the lung, minimizing extra-pulmonary GR activation—a critical advantage for avoiding neurodevelopmental sequelae observed with DEX in neonates [3] [8].

Figure 1: Proposed Mechanism of Tissue-Selective GR Activation by Des-CIC-CyHex

[ Pulmonary Tissue ]                            [ Systemic Circulation ]  1. Esterase-mediated uptake →          4. High protein binding (CBG) →  2. Intracellular retention (fatty esters) →    Limited free fraction →  3. Sustained GR super-agonism →        Minimal GR transactivation  (AF-2/coregulator modulation)  

Properties

Product Name

21-Desisobutyryl-21-cyclohexanoyl Ciclesonide

IUPAC Name

[2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] cyclohexanecarboxylate

Molecular Formula

C35H48O7

Molecular Weight

580.7 g/mol

InChI

InChI=1S/C35H48O7/c1-33-16-15-24(36)17-23(33)13-14-25-26-18-29-35(34(26,2)19-27(37)30(25)33,42-32(41-29)22-11-7-4-8-12-22)28(38)20-40-31(39)21-9-5-3-6-10-21/h15-17,21-22,25-27,29-30,32,37H,3-14,18-20H2,1-2H3/t25-,26-,27-,29+,30+,32+,33-,34-,35+/m0/s1

InChI Key

WXQTYYPUTFGKEI-PZEHJPGKSA-N

Canonical SMILES

CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)COC(=O)C6CCCCC6)CCC7=CC(=O)C=CC37C)O

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5CCCCC5)C(=O)COC(=O)C6CCCCC6)CCC7=CC(=O)C=C[C@]37C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.